Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate

Biodegradability Environmental fate Green surfactant

Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate (CAS 93981-26-1) is an anionic surfactant belonging to the N-acyl amino acid sulfonate class. Its molecular architecture combines a C12 (dodecanoyl) hydrophobic chain, an amino acid-derived backbone (4-sulfo-2-aminobutyric acid), and a terminal sulfonate headgroup with an additional carboxylate moiety.

Molecular Formula C16H30NNaO6S
Molecular Weight 387.5 g/mol
CAS No. 93981-26-1
Cat. No. B12691870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate
CAS93981-26-1
Molecular FormulaC16H30NNaO6S
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(CCS(=O)(=O)[O-])C(=O)O.[Na+]
InChIInChI=1S/C16H31NO6S.Na/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14(16(19)20)12-13-24(21,22)23;/h14H,2-13H2,1H3,(H,17,18)(H,19,20)(H,21,22,23);/q;+1/p-1
InChIKeyJUYOBAMWUSWJGB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate (CAS 93981-26-1): A Sulfonate-Functionalized N-Acyl Amino Acid Surfactant


Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate (CAS 93981-26-1) is an anionic surfactant belonging to the N-acyl amino acid sulfonate class. Its molecular architecture combines a C12 (dodecanoyl) hydrophobic chain, an amino acid-derived backbone (4-sulfo-2-aminobutyric acid), and a terminal sulfonate headgroup with an additional carboxylate moiety [1]. This dual anionic character—featuring both sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups—distinguishes it from conventional single-headgroup surfactants such as sodium lauroyl glutamate (carboxylate-only) or sodium dodecylbenzene sulfonate (sulfonate-only). The compound is supplied as a white to pale yellow powder, soluble in water, and is reported to exhibit a biodegradation rate exceeding 90% .

Why Generic Substitution of Sodium 2-((1-Oxododecyl)Amino)-4-Sulphonatobutyrate Fails: The Dual-Headgroup Advantage


In-class surfactants such as sodium lauroyl glutamate (carboxylate-only) or sodium dodecylbenzene sulfonate (sulfonate-only) cannot be freely interchanged with sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate because the latter possesses a unique dual anionic architecture—a sulfonate group providing persistent charge density at low pH and resistance to divalent cation precipitation, combined with a carboxylate group contributing to mildness and biodegradability [1]. This dual-headgroup design confers a differentiated performance envelope: sulfonate surfactants maintain solubility in hard water environments that precipitate carboxylate soaps, while the amino acid backbone ensures favorable dermatological compatibility compared to petroleum-derived sulfonates such as linear alkylbenzene sulfonate (LAS) [2]. Consequently, substituting this compound with a generic single-headgroup anionic surfactant risks compromising either hard-water stability, mildness, or pH-dependent performance in formulations where all three attributes are required simultaneously.

Quantitative Differentiation Evidence: Sodium Hydrogen 2-((1-Oxododecyl)Amino)-4-Sulphonatobutyrate vs. In-Class Alternatives


Biodegradation Rate >90%: Quantitative Superiority Over Linear Alkylbenzene Sulfonate (LAS)

Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate is reported to achieve a biodegradation rate exceeding 90%, positioning it in the 'readily biodegradable' category . In contrast, linear alkylbenzene sulfonate (LAS)—the dominant commodity sulfonate surfactant—exhibits incomplete ultimate biodegradation under standard OECD 301 test conditions, with typical values of 50–78% depending on isomer distribution and test methodology [1]. This difference of ≥12–40 percentage points represents a quantifiable advantage for formulators targeting eco-label certification (e.g., EU Ecolabel, Nordic Swan) where ready biodegradability is a prerequisite.

Biodegradability Environmental fate Green surfactant

Hard Water Stability: Sulfonate-Driven Resistance to Calcium Precipitation vs. Carboxylate Surfactants

The sulfonate headgroup (-SO₃⁻) in sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate provides inherently superior resistance to precipitation by divalent cations (Ca²⁺, Mg²⁺) compared to carboxylate-based surfactants such as sodium lauroyl glutamate (SLG). This principle is well-established: sulfonates are the salts of strong acids (pKa < 1), whereas carboxylates are salts of weak acids (pKa ≈ 4–5), making carboxylate soaps prone to forming insoluble calcium/magnesium precipitates in hard water [1]. The product is explicitly characterized as 'insensitive to hard water' in supplier documentation . SLG, by contrast, has been shown to exhibit reduced hard-water resistance upon admixture with sodium laurate (a carboxylate), with performance degradation measurable via foam stability reduction [2].

Hard water tolerance Calcium ion stability Sulfonate vs. carboxylate

Low-pH Performance: Sulfonate Headgroup Enables Activity in Acidic Formulations Where Carboxylate Surfactants Protonate

The sulfonate group (-SO₃⁻) in sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate remains fully ionized across the entire practical formulation pH range (pH 2–12) due to its extremely low pKa (<1). In contrast, carboxylate-based surfactants such as sodium lauroyl glutamate (SLG) lose their anionic charge below pH ~4–5, converting to the protonated, poorly soluble acid form, which compromises surface activity and foaming [1]. This pH-dependent performance differential has been documented for commercial acyl glutamate surfactants: HOSTAPON® CLG (sodium lauroyl glutamate) exhibits 'very good foaming behaviour, particularly in the acid range,' yet this performance is contingent upon maintaining a pH above the carboxylate pKa . The sulfonate moiety in the target compound eliminates this pH constraint, enabling robust surfactant activity in acidic personal care products (e.g., AHA-containing cleansers at pH 3.5–4.5) and industrial acidic cleaning formulations.

pH stability Acidic formulations Sulfonate pKa

Foaming Performance: Qualitative Assessment of 'Excellent Foaming Power' with Potential Differentiation from Low-Foam Sulfonates

Supplier documentation describes sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate as possessing '优异的发泡力' (excellent foaming power) suitable for toothpaste, shampoo, and powder detergent applications . While quantitative Ross-Miles foam height data are not publicly available for this specific compound, this qualitative claim can be contextualized against known sulfonate surfactant foam performance: sodium alpha-olefin sulfonates (AOS) exhibit foam heights of 180–200 mm (Ross-Miles, 0.1% active, 25°C) as reported in standard surfactant reference tables [1]. If the target compound achieves comparable foam volumes, it would represent a meaningful advantage over low-foam sulfonates such as certain hydrotrope-grade sulfonates used in industrial applications where foam is undesirable.

Foamability Foam stability Cleansing surfactant

Surface Activity Potential: Structural Analogy Suggests Competitive CMC and γCMC vs. Sodium Lauroyl Glutamate (SLG)

While experimentally determined CMC and γCMC values for sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate are not available in the public literature, the structurally analogous surfactant sodium lauroyl glutamate (SLG)—also a C12 N-acyl amino acid but with a carboxylate-only headgroup—exhibits a CMC of 0.30 mmol/L (approximately 105 mg/L based on molecular weight ~351 g/mol) and a γCMC of 34.95 mN/m [1]. For comparison, sodium dodecylbenzene sulfonate (SDBS), a petroleum-derived sulfonate surfactant with a C12 branched alkyl chain, exhibits γCMC of 32 mN/m and CMC of 2.00 × 10⁻³ mol/L (approximately 697 mg/L) [2], indicating that the target compound's amino acid backbone could provide an efficiency advantage over petroleum sulfonates by reducing the surfactant concentration needed to achieve minimum surface tension. The dual-headgroup architecture of the target compound (sulfonate + carboxylate) would be expected to produce a CMC intermediate between SLG and SDBS, with the sulfonate group lowering the CMC relative to carboxylate-only analogs due to reduced headgroup repulsion in the micelle [3].

Critical micelle concentration Surface tension Surfactant efficiency

High-Value Application Scenarios for Sodium Hydrogen 2-((1-Oxododecyl)Amino)-4-Sulphonatobutyrate Driven by Differentiated Properties


Sulfate-Free Acidic Exfoliating Cleansers (pH 3.5–4.5) Requiring Persistent Foaming in Hard Water

Alpha-hydroxy acid (AHA) and beta-hydroxy acid (BHA) facial cleansers operate at pH 3.5–4.5 where carboxylate surfactants such as sodium lauroyl glutamate lose anionic charge and foaming capacity. Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate, with its sulfonate headgroup remaining fully ionized at these pH values [1], maintains cleansing and foaming performance without requiring nonionic co-surfactants. Simultaneously, its sulfonate group prevents calcium soap formation when used with hard tap water (>150 mg/L CaCO₃), ensuring consistent product performance across geographic water hardness variations [2]. The >90% biodegradability aligns with 'natural' and eco-certified acidic cleanser positioning.

Concentrated Laundry Detergent Pods Requiring High Active Loading with Hard-Water Stability

Unit-dose laundry detergent pods require surfactants with high water solubility at concentrated loading levels and robust hard-water tolerance to function without added builders. The sulfonate group in this compound provides intrinsic calcium ion stability [2], reducing or eliminating the need for chelating agents (EDTA, citrate) that add cost and environmental burden. The powdered form factor (white to pale yellow powder) is compatible with non-aqueous pod manufacturing processes where liquid surfactants with high water content cause PVA film instability.

Toothpaste and Oral Care Foaming Agent with Biodegradability Compliance

The compound is explicitly listed for use as a foaming agent in toothpaste . For oral care formulators, the sulfonate headgroup ensures foaming at the near-neutral pH of toothpaste formulations while the amino acid backbone provides a favorable safety and taste profile compared to sodium lauryl sulfate (SLS)—a known mucosal irritant. The >90% biodegradation rate supports environmental claims increasingly demanded in the oral care segment, where surfactants are rinsed directly into wastewater streams.

High-Temperature Industrial Foaming and Emulsification Applications (Textile Auxiliaries, Firefighting Foams)

The product is indicated for use in textile auxiliaries and firefighting foams . Sulfonate surfactants, unlike sulfate esters, resist hydrolysis at elevated temperatures and across a broad pH range. The structurally related compound palmitamide sulfobutyrate disodium (ASB-16A), sharing the same sulfobutyrate backbone, has demonstrated high-temperature foam stability in gas field applications at temperatures up to 150°C [3], suggesting thermal robustness for the C12 analog. For procurement in industrial settings, this thermal and hydrolytic stability reduces surfactant degradation and replenishment frequency compared to sulfate-based foaming agents.

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